![molecular formula C7H4ClF3 B1591187 1-(Chloromethyl)-2,3,4-trifluorobenzene CAS No. 292621-60-4](/img/structure/B1591187.png)
1-(Chloromethyl)-2,3,4-trifluorobenzene
Overview
Description
1-(Chloromethyl)-2,3,4-trifluorobenzene (CMTFB) is a highly reactive and versatile compound, used in a variety of applications in scientific research. It is a colorless liquid with a strong, sweet smell, and is a chlorinated derivative of benzenes, with a molecular weight of 213.5 g/mol. CMTFB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a catalyst in many chemical reactions, such as the synthesis of polymers and other materials.
Scientific Research Applications
Organic Synthesis Applications
1-(Chloromethyl)-2,3,4-trifluorobenzene is a valuable intermediate in organic chemistry, offering pathways for the synthesis of complex molecules. For instance, it has been used in the electrophilic fluorination reactions as part of Selectfluor F-TEDA-BF4, enabling various functionalizations of organic compounds, such as iodination, bromination, chlorination, nitration, and thiocyanation (Stavber & Zupan, 2005). Additionally, the compound's reactivity has been exploited in the synthesis of trifluoromethylbenzene, an important intermediate for pesticides, medicines, and dyes, demonstrating its versatility in enabling the fluorination of trichloromethylbenzene with hydrogen fluoride (Hong, Han, & Xu, 2004).
Materials Science and Polymer Chemistry
In the realm of materials science, the activated trifluoro monomer derived from 1-(Chloromethyl)-2,3,4-trifluorobenzene has been used to generate hyperbranched poly(arylene ether)s. These polymers exhibit high thermal stability and glass transition temperatures, showcasing the compound's role in developing advanced materials with desirable physical properties (Banerjee, Komber, Häussler, & Voit, 2009).
Catalysis and Mechanistic Studies
The compound has also found applications in catalysis and mechanistic studies, particularly in the context of organometallic chemistry. For example, it has facilitated the exploration of regioselectivity in functionalization reactions, demonstrating how organometallic control can influence the outcome of chemical transformations (Heiss & Schlosser, 2003). This highlights its utility in understanding and manipulating reaction pathways at a molecular level.
properties
IUPAC Name |
1-(chloromethyl)-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBYURQFNYMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590713 | |
Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
292621-60-4 | |
Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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